![molecular formula C24H28N2O3 B7506313 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ER-464195-01 and has a molecular formula of C27H33N2O3.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one involves the binding of the compound to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The activation of the sigma-1 receptor by 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one leads to the modulation of these processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one have been studied in several research articles. This compound has been shown to modulate calcium signaling, which can affect various cellular processes, including neurotransmitter release and gene expression. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which can have therapeutic implications in several diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one in lab experiments include its high affinity for the sigma-1 receptor, which can allow for the modulation of various cellular processes. Additionally, this compound has been shown to have good pharmacokinetic properties, which can allow for its use in animal studies. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and require the use of organic solvents.
Future Directions
There are several future directions for the study of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one. One potential direction is the study of this compound's potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. Additionally, the optimization of the synthesis method for this compound can allow for its use in larger-scale studies. The development of more potent and selective sigma-1 receptor agonists can also be a future direction for the study of this compound.
Synthesis Methods
The synthesis of 3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one involves the reaction of 1-(2-ethoxyphenoxy)-4-(1H-indol-3-yl)piperidine with 2-bromo-1-phenylethanone in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis of this compound has been reported in several research articles, and the method has been optimized for better yields.
Scientific Research Applications
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes. Sigma-1 receptor agonists have been studied for their potential therapeutic applications in several diseases, including neurodegenerative disorders, pain, and cancer.
properties
IUPAC Name |
3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-28-22-9-5-6-10-23(22)29-16-13-24(27)26-14-11-18(12-15-26)20-17-25-21-8-4-3-7-19(20)21/h3-10,17-18,25H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKFNJUGBIKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

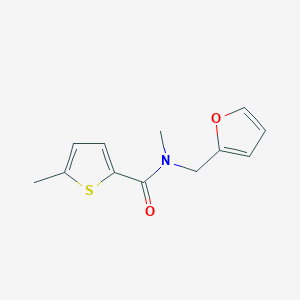
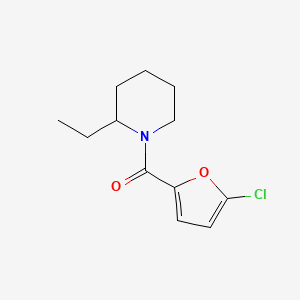
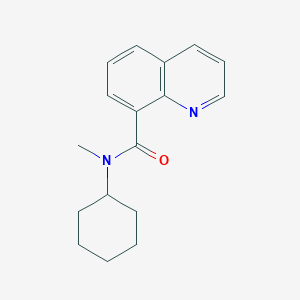
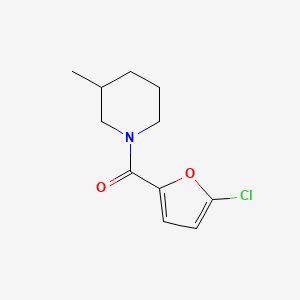

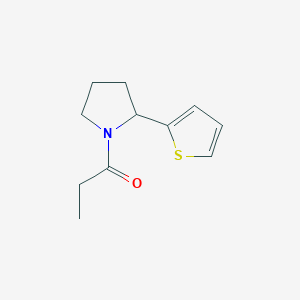
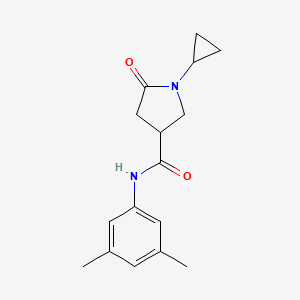
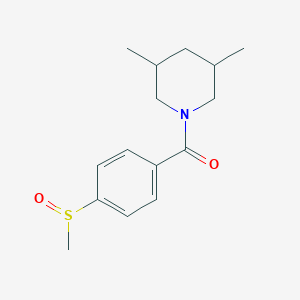
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
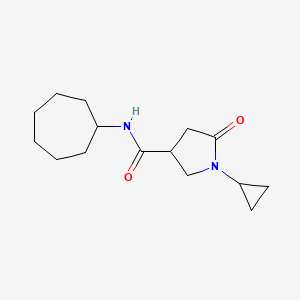
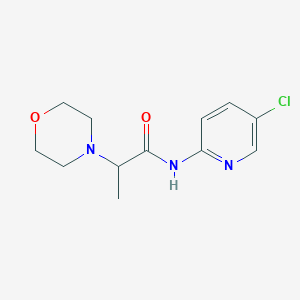
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)